2,6-Deoxyfructosazine

説明

Contextualization within Maillard Reaction Products

2,6-Deoxyfructosazine is primarily known as a product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur when reducing sugars and amino compounds are heated together. researchgate.netresearchgate.net This reaction is fundamental to the development of color and flavor in a vast array of cooked foods.

The formation of 2,6-DOF typically involves the reaction of a reducing sugar, such as glucose, with an ammonium (B1175870) compound. researchgate.netrsc.org The proposed mechanism begins with the reaction of the open-chain form of glucose with ammonia (B1221849) to form glucosamine (B1671600). This glucosamine can then undergo an Amadori rearrangement and subsequently cyclize via self-condensation to form this compound. rsc.org These reactions are significant in processes like baking, where ammonium salts may be used, contributing to the flavor and color of the final product. researchgate.net The Maillard reaction can produce a variety of pyrazine (B50134) derivatives, with 2,6-DOF being one of the possible outcomes of the symmetric self-condensation of glucose with ammonium compounds. rsc.orgresearchgate.net

Natural Occurrence and Distribution in Biological and Food Systems

As a Maillard reaction product, this compound is found in various thermally processed foods and beverages. It has been identified in products such as caramel (B1170704), peanuts, and soy sauce. researchgate.net Its presence is often associated with the characteristic flavors and aromas developed during cooking.

Beyond common food items, 2,6-DOF has also been studied in the context of tobacco. It is used as a flavoring agent in the tobacco industry and has been identified as a precursor to certain pyrazines found in tobacco smoke. researchgate.netsciengine.comchemicalbook.com Thermal analysis shows that this compound decomposes at high temperatures, starting around 220 °C, to produce smaller, volatile pyrazines like 2-methylpyrazine (B48319), 2,6-dimethylpyrazine (B92225), and 2-ethyl-6-methylpyrazine (B77461), which contribute to the aroma of tobacco smoke. researchgate.netsciengine.com

Structural Relationship of this compound to Other Pyrazine Derivatives

This compound belongs to the larger family of pyrazine derivatives, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The "polyhydroxyalkyl" designation refers to the side chains attached to this ring, which contain multiple hydroxyl (-OH) groups.

Specifically, this compound is an isomer of 2,5-Deoxyfructosazine (B29378) (2,5-DOF). Both are formed from similar precursors in the Maillard reaction, but differ in the attachment points of the side chains to the pyrazine ring. rsc.orgresearchgate.net These deoxyfructosazines are structurally related to fructosazines (FZ), such as 2,5-Fructosazine and 2,6-Fructosazine, which have an additional hydroxyl group on one of the side chains. rsc.orgresearchgate.net The formation of these different isomers depends on the specific reaction pathways and conditions. rsc.org

Table 1: Comparison of Related Pyrazine Derivatives

| Compound Name | Isomer Type | Common Precursors | Key Structural Feature |

|---|---|---|---|

| This compound (2,6-DOF) | 2,6-disubstituted | Glucose, Ammonium Formate (B1220265) | Pyrazine ring with a D-erythro-2,3,4-trihydroxybutyl and a D-arabino-1,2,3,4-tetrahydroxybutyl side chain at positions 2 and 6. |

| 2,5-Deoxyfructosazine (2,5-DOF) | 2,5-disubstituted | D-glucosamine | Pyrazine ring with side chains at positions 2 and 5. nih.govacs.org |

| 2,6-Fructosazine (2,6-FZ) | 2,6-disubstituted | Glucose, D-glucosone | Contains an additional hydroxyl group compared to 2,6-DOF. rsc.org |

| 2,5-Fructosazine (2,5-FZ) | 2,5-disubstituted | D-glucosamine | Contains an additional hydroxyl group compared to 2,5-DOF. nih.gov |

Overview of Current Research Trajectories

Current research on this compound is multifaceted, spanning green chemistry, food science, and biomedical applications.

One significant area of research is the development of sustainable and efficient methods for its synthesis. Studies have explored the use of eutectic media and basic ionic liquids as dual solvent-catalysts to produce 2,6-DOF and its isomers from monosaccharides like glucose or from D-glucosamine hydrochloride. rsc.orgrsc.orgresearchgate.net These methods aim for higher yields and better atom economy compared to traditional approaches. rsc.org

In the realm of biological activity, this compound (often studied alongside its isomer 2,5-DOF and the related fructosazines) is being investigated for its potential health effects. Recent studies have explored its anti-aging properties, particularly for skincare. mdpi.comresearchgate.net Research has shown that deoxyfructosazine can increase the secretion of collagen and hyaluronic acid while reducing matrix metalloproteinase-1 (MMP-1) levels in human dermal fibroblasts, suggesting potential applications in cosmetics. mdpi.com Other reported biological activities include immunomodulatory potential and DNA strand breakage activity. nih.govmdpi.comjst.go.jpnih.gov

Table 2: Investigated Biological Activities of Deoxyfructosazine (DOF)

| Activity | Cell/Model System | Observed Effect | Reference |

|---|---|---|---|

| Anti-aging | Human Dermal Fibroblasts (NHDF) | Increased collagen (Col I) and hyaluronic acid (HA) secretion; reduced MMP-1 levels. | mdpi.com |

| Immunomodulation | Jurkat T-cells | Inhibition of Interleukin-2 (B1167480) (IL-2) production (data primarily for 2,5-DOF). | chemicalbook.comnih.gov |

| DNA Damage | Plasmid pBR322 DNA | Showed DNA strand breakage activity. | jst.go.jpnih.gov |

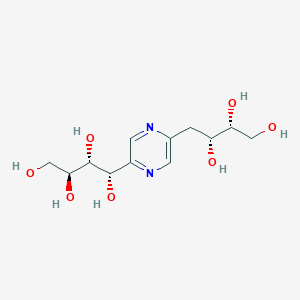

Structure

2D Structure

3D Structure

特性

CAS番号 |

36806-15-2 |

|---|---|

分子式 |

C12H20N2O7 |

分子量 |

304.30 g/mol |

IUPAC名 |

(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol |

InChI |

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1 |

InChIキー |

MBHUNOHYVYVNIP-VSSNEEPJSA-N |

SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |

異性体SMILES |

C1=C(N=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O |

正規SMILES |

C1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |

melting_point |

168.5 - 168.8 °C |

物理的記述 |

Solid |

同義語 |

(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-Trihydroxybutyl]-2-pyrazinyl]-1,2,3,4-butanetetrol; 2-(D-arabino-1’,2’,3’,4’-Tetrahydroxybutyl)-6-(D-erythro-2’’,3’’,4’’-trihydroxybutyl)pyrazine; |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Mechanisms

Synthesis from Monosaccharides and Ammonium (B1175870) Compounds

The reaction of monosaccharides with ammonium salts is a foundational method for producing polyhydroxyalkyl pyrazines. The choice of the starting sugar is a critical determinant of the isomeric outcome.

The reaction between D-glucose and various ammonium salts, such as ammonium formate (B1220265) or diammonium hydrogen phosphate (B84403) (DAP), predominantly yields 2,6-Deoxyfructosazine. researchgate.netscispace.comnih.gov This selectivity makes glucose the ideal precursor for synthesizing the 2,6-isomer with high isomeric purity. scispace.comresearchgate.net Studies have shown that when glucose is the starting sugar, the formation of the 2,5-isomer is minimal, often accounting for less than 5% of the deoxyfructosazine product mixture. researchgate.net

The reaction mechanism is understood to proceed through several key steps. Initially, the open-chain form of glucose reacts with ammonia (B1221849) to form an intermediate glucosamine (B1671600) (specifically, 1-amino-1-deoxy-D-fructose or isoglucosamine) via the Amadori rearrangement. rsc.orgcore.ac.uk This is followed by dimerization and cyclization steps. The proposed mechanism for the formation of 2,6-DOF involves the Maillard reaction of iso-glucosamine with a molecule of glucose, which then cyclizes to form the stable pyrazine (B50134) ring. rsc.org The effectiveness of the reaction is influenced by the anion of the ammonium salt used, with salts of weak acids generally being more effective. nih.gov

Table 1: Synthesis of this compound from Glucose

| Ammonium Salt | Temperature (°C) | Time (h) | Initial pH | Observations |

| Ammonium Formate | 100 | 0.5 | Not specified | Predominantly forms the 6-isomer (2,6-DOF). scispace.com |

| Diammonium Phosphate (DAP) | 93 | 2.5 | 8.0 | DAP was found to be the most effective among various ammonium salts tested. nih.gov |

| Various Ammonium Salts | 93 | 2.5 | 8.0 | 2,6-DOF was the major reaction product of interest. nih.gov |

| Includes acetate, bicarbonate, carbonate, chloride, citrate, formate, monohydrogenphosphate, sulfate, and sulfite. nih.gov |

In contrast to glucose, the reaction of fructose (B13574) (a ketose) with an ammonium source, such as ammonium formate, leads to the preferential formation of 2,5-Deoxyfructosazine (B29378) (often simply called deoxyfructosazine or DOF). scispace.com In this reaction, the 2,6-isomer is formed in only very low yields. scispace.com This distinct selectivity highlights the structural influence of the starting monosaccharide—aldoses like glucose favor the 2,6-isomer, while ketoses like fructose favor the 2,5-isomer. rsc.org

The reaction, when conducted by heating fructose and ammonium formate in an aqueous solution at 100°C for 30 minutes, can yield a significant amount of 2,5-DOF, reaching up to 0.38-0.42 grams per gram of the initial sugar under optimal conditions. scispace.com The mechanism involves the formation of glucosamine (a Heyns rearrangement product), which then condenses with 3-deoxyglucosone (B13542) and ammonia to form the pyrazine ring. scispace.com

The synthesis of deoxy-pyrazine derivatives is not limited to glucose and fructose. Other saccharides, including deoxy sugars like L-Rhamnose and L-Fucose, can also serve as precursors. rsc.org When reacted under similar conditions with an ammonium source, these sugars produce their corresponding pyrazine derivatives.

A study utilizing microwave-irradiated synthesis in a reactive eutectic medium demonstrated the conversion of these sugars. rsc.org

L-Rhamnose , an aldose, predominantly yielded 2,6-deoxyrhamnosazine with a 32.5% yield, while the 2,5-isomer was also observed at 11.2%. rsc.org

L-Fucose was converted to deoxyfucosazine, with the product being successfully isolated and purified. rsc.org

These findings confirm that the general principle of aldoses favoring 2,6-isomer formation extends to other, less common, monosaccharide precursors. rsc.org

Fructose-Derived Synthesis and Selectivity for 2,5-Deoxyfructosazine

Advanced Synthetic Strategies and Green Chemistry Principles

Recent research has focused on developing more sustainable and efficient methods for synthesizing this compound and its isomers. These strategies involve using complex biomass as a feedstock and employing green solvent and catalyst systems. nih.govfrontiersin.orgmagtech.com.cn

The use of renewable, non-food biomass resources is a key goal of green chemistry. x-mol.com Polysaccharides and nitrogen-containing biomass have emerged as viable starting materials.

Cellobiose (B7769950) and Inulin (B196767) : These polysaccharides can be converted to 2,6-DOF and 2,5-DOF, respectively, in an efficient one-pot, two-step aqueous route. x-mol.comresearchgate.netconnectedpapers.com The process first involves the hydrolysis of the polysaccharide into its constituent monosaccharides (cellobiose to glucose; inulin to fructose). x-mol.comresearchgate.net Subsequently, the resulting monosaccharide reacts with an ammonium source like ammonium formate to form the target deoxyfructosazine isomer. x-mol.comresearchgate.net This method effectively converts biomass into value-added chemicals. x-mol.com

D-Glucosamine and Chitin (B13524) : Chitin is the second most abundant biopolymer in nature and contains about 7% biologically fixed nitrogen, making it an ideal feedstock for nitrogen-containing compounds. researchgate.netnih.govchemrxiv.org D-glucosamine, the monomer of chitosan (B1678972) (deacetylated chitin), can undergo self-condensation to produce deoxyfructosazine. rsc.orgresearchgate.netacs.org This route is highly atom-economical as D-glucosamine serves as both the carbon backbone and the nitrogen source, eliminating the need for an external ammonium compound. rsc.org Direct conversion of chitin biomass has also been explored, representing a sustainable pathway from shell waste to valuable chemicals. google.comnih.gov

Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) are considered green solvents due to their low toxicity, negligible vapor pressure, and recyclability. acs.orgmdpi.com They have been successfully applied as both reaction media and catalysts in the synthesis of deoxyfructosazine. acs.orgrsc.org

Deep Eutectic Solvents (DESs) : Choline (B1196258) chloride-based DESs have been used to efficiently catalyze the self-condensation of D-glucosamine. acs.org For instance, a choline chloride/urea DES converted D-glucosamine to deoxyfructosazine with a 13.5% yield at 100°C in 150 minutes. acs.orgresearchgate.net The efficiency can be significantly improved by using amino acids as green co-catalysts; adding arginine to the system boosted the deoxyfructosazine yield to 30.1%. acs.org Ternary deep eutectic solvents (TDESs), composed of choline chloride, glycerol, and L-arginine, have also been synthesized and used as both catalysts and solvents, yielding 22.6% deoxyfructosazine at 90°C. researchgate.net

Ionic Liquids (ILs) : Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), have been shown to be effective dual solvent-catalysts for converting D-glucosamine hydrochloride into deoxyfructosazine and fructosazine (B23252). rsc.orgresearchgate.netrsc.org This one-pot process achieves a maximum yield of 49% when co-solvents like DMSO are used under optimized conditions (120°C, 180 min). rsc.orgresearchgate.net The basic ionic liquid promotes the reaction with high efficiency and selectivity. rsc.org Similarly, amino acid ionic liquids, where an amino acid like L-proline acts as the anion, can catalyze the self-condensation of D-glucosamine, achieving a deoxyfructosazine yield of 33.78% at 100°C in just 30 minutes. acs.org

Table 2: Green Synthesis of Deoxyfructosazine (DOF) from D-Glucosamine

| Catalyst/Solvent System | Substrate | Temp (°C) | Time | Yield of DOF | Reference(s) |

| [BMIM]OH (Ionic Liquid) / DMSO | D-Glucosamine HCl | 120 | 180 min | 49% | rsc.org, researchgate.net |

| Choline Chloride/Urea (DES) | D-Glucosamine | 100 | 150 min | 13.5% | acs.org, researchgate.net |

| Choline Chloride/Urea + Arginine | D-Glucosamine | 100 | 150 min | 30.1% | acs.org |

| Choline Chloride/Glycerol/L-arginine (TDES) | D-Glucosamine | 90 | 120 min | 22.6% | researchgate.net |

| [Ch][Pro] (Amino Acid IL) | D-Glucosamine | 100 | 30 min | 33.78% | acs.org |

| Total yield of DOF and Fructosazine. |

Mechanistic Investigations of Formation Pathways

Maillard Reaction Pathway and Intermediates (e.g., Amadori and Heyns Rearrangements, 3-deoxy-glucosone, isoglucosamine)

The formation of this compound is intricately linked to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino compounds. rsc.orgencyclopedia.pub The initial step of the Maillard reaction involves the condensation of a reducing sugar with an amine to form a Schiff base, which is an N-glycoside. encyclopedia.pubwikipedia.org

Amadori and Heyns Rearrangements:

The unstable Schiff base undergoes a rearrangement to form a more stable ketoamine, known as an Amadori rearrangement product when derived from an aldose, or a more stable aldoamine, known as a Heyns rearrangement product when derived from a ketose. encyclopedia.pubwikipedia.org Specifically, the N-glycoside of an aldose isomerizes to a 1-amino-1-deoxy-ketose (Amadori product), while a ketosylamine rearranges to a 2-amino-2-deoxy-aldose (Heyns product). wikipedia.orgsapub.org

In the context of this compound formation from glucose and an amino source, the initial product is an N-glycoside of glucose. This undergoes the Amadori rearrangement to form a 1-amino-1-deoxy-fructose derivative. rsc.org The term isoglucosamine is used to refer to the Amadori rearrangement product of glucose, which is 1-amino-1-deoxy-D-fructose. rsc.orgacs.org

Conversely, if the starting sugar is fructose, it reacts with an amine to form a ketosylamine. This intermediate then undergoes the Heyns rearrangement to produce 2-amino-2-deoxy-D-glucose, also known as D-glucosamine . scispace.comsapub.org

Role of 3-deoxy-glucosone and Isoglucosamine:

The subsequent steps leading to this compound involve further reactions of these intermediates. One proposed pathway involves the self-condensation of two molecules of isoglucosamine (the Amadori product). rsc.org Another critical intermediate is 3-deoxyglucosone (3-DG), a dicarbonyl compound formed from the degradation of the Amadori product. researchgate.netnih.govdojindo.com

The condensation of ammonia with 3-deoxyglucosone and isoglucosamine has been suggested as a key pathway for the formation of this compound and its 2,5-isomer. acs.orgresearchgate.net The formation of the 2,6-isomer is thought to predominantly occur via the pyranose form of 3-deoxyglucosone, while the 2,5-isomer may arise from the acyclic form. scispace.com The reaction of open-chain Amadori rearrangement products can undergo numerous subsequent rearrangements, including Heyns rearrangements, to form various α-amino carbonyls which then self-condense to form pyrazines. rsc.org

Self-Condensation Mechanisms of Amino Sugars

The self-condensation of amino sugars, particularly D-glucosamine, is a direct and widely studied route for the synthesis of this compound. amazonaws.comresearchgate.net This process involves the dimerization of two glucosamine molecules, followed by cyclization and dehydration to form the pyrazine ring.

The mechanism of this self-condensation can be influenced by the reaction conditions and the presence of catalysts. In the absence of a catalyst, the reaction can be slow and may lead to a mixture of products. chemrxiv.org However, with the use of catalysts such as arylboronic acids or amino acids in deep eutectic solvents, the reaction can proceed efficiently with high yields of this compound. semanticscholar.orgacs.org

A proposed catalytic cycle for arylboronic acid-catalyzed self-condensation begins with the reaction of the arylboronic acid with a molecule of D-glucosamine to form an activated ester intermediate. chemrxiv.orgchemrxiv.org This intermediate then reacts with a second molecule of D-glucosamine, leading to a cyclized, boronic acid-protected product. chemrxiv.orgchemrxiv.org The catalyst is then regenerated through a boron transfer from the product to a new molecule of glucosamine. chemrxiv.orgchemrxiv.org

In studies using amino acid-based catalysts in deep eutectic solvents, a dihydrofructosazine intermediate has been identified through in-situ NMR techniques. researchgate.netacs.org This suggests that the self-condensation of glucosamine proceeds through the formation of a dihydropyrazine (B8608421) ring, which is then oxidized to the aromatic pyrazine ring of this compound. The catalytic activity in these systems is attributed to the carboxyl group of the amino acid. researchgate.net

Influence of Reaction Conditions (e.g., Temperature, pH, Water Content) on Product Yield and Isomer Distribution

The yield and isomeric distribution of this compound are highly dependent on the reaction conditions, including temperature, pH, and water content.

Temperature:

Temperature has a significant impact on the rate of formation of this compound. Generally, increasing the reaction temperature accelerates the reaction. chemrxiv.orgresearchgate.net For instance, in the arylboronic acid-catalyzed self-condensation of glucosamine, raising the temperature from room temperature to 60 °C resulted in a remarkable increase in reaction efficiency and excellent yields of deoxyfructosazine within a shorter timeframe. chemrxiv.org However, at very high temperatures, degradation of the product can occur, leading to a decrease in yield. rsc.org Studies on the reaction of glucose and fructose with ammonium formate showed that at 100 °C and 120 °C, the products underwent degradation under sustained reaction conditions. rsc.org

| Temperature (°C) | Catalyst | Reaction Time (h) | Yield of Deoxyfructosazine (%) | Reference |

| Room Temp | Phenylboronic acid | 36 | 68 | chemrxiv.org |

| 40 | Phenylboronic acid | 6 | Comparable to RT | chemrxiv.org |

| 60 | Phenylboronic acid | 6 | Excellent | chemrxiv.org |

| 120 | [BMIM]OH/DMSO | 3 | 49 (max) | researchgate.net |

pH (Base Concentration):

The pH of the reaction medium plays a crucial role in the formation of this compound. In the arylboronic acid-catalyzed self-condensation of D-glucosamine hydrochloride, the amount of base (NaOH) used to neutralize the starting material and provide the reaction medium significantly affects the yield. semanticscholar.org An optimal yield of 68% was achieved with 1.3 equivalents of NaOH. semanticscholar.org Using a lower or higher concentration of base resulted in lower yields. semanticscholar.org An excess of base can promote the further oxidation of deoxyfructosazine to fructosazine. chemrxiv.org It has also been noted that the reaction can be carried out effectively under less acidic or neutral conditions, with higher yields obtained at pH 6 and 8. researchgate.net

| NaOH (equivalents) | Yield of Deoxyfructosazine (%) | Reference |

| 1.0 | 56 | semanticscholar.org |

| 1.1 | 64 | semanticscholar.org |

| 1.2 | 65 | semanticscholar.org |

| 1.3 | 68 | semanticscholar.org |

| 1.4 | 59 | semanticscholar.org |

| 1.5 | 60 | semanticscholar.org |

Water Content:

The water content in the reaction mixture can also influence the yield of this compound, particularly in syntheses conducted in eutectic mixtures. In the reaction of monosaccharides with ammonium formate, it was observed that for water dilution above a certain molar ratio, the yields of deoxyfructosazine derivatives dropped drastically. mpg.de This suggests that while some water may be necessary to form a homogeneous liquid and facilitate the reaction, an excess of water can be detrimental to the product yield.

Isomer Distribution:

The nature of the starting sugar has a predominant effect on the isomer distribution. Aldoses, such as glucose, primarily yield the 2,6-isomers of deoxyfructosazine, while ketoses, like fructose, predominantly form the 2,5-isomers. scispace.comrsc.orgmpg.de However, small amounts of the other isomer are also typically observed. rsc.orgmpg.de In the reaction of glucose with ammonium formate, the 2,6-isomer was the main product, whereas with fructose, the 2,5-isomer was dominant. scispace.com

| Starting Sugar | Major Isomer | Minor Isomer | Reference |

| D-Glucose | This compound | 2,5-Deoxyfructosazine | scispace.comrsc.orgmpg.de |

| D-Fructose | 2,5-Deoxyfructosazine | This compound | scispace.comrsc.orgmpg.de |

Advanced Separation and Isolation Methodologies

Membrane Technology for Deoxyfructosazine Purification (e.g., Electrodialysis, Nanofiltration)

Membrane-based separation has emerged as an efficient, convenient, and environmentally friendly approach for purifying 2,6-Deoxyfructosazine. researchgate.net This technology is particularly effective for removing electrolytes and polymeric caramel (B1170704) colors from the crude reaction mixtures in which the compound is synthesized. sciengine.com

Electrodialysis (ED) is an electrochemical membrane process that uses an electric field to transport ions through ion-exchange membranes, leaving behind non-ionized components. fraunhofer.denih.gov In the context of this compound purification, electrodialysis is employed to eliminate electrolytes from the reaction mixture. researchgate.netsciengine.com This process involves applying an electric current across a stack of alternating cation and anion exchange membranes. fraunhofer.de The salt ions migrate through the membranes toward the electrodes, effectively desalting the solution containing the target compound. fraunhofer.denih.gov This step is crucial as the synthesis often involves salts like ammonium (B1175870) formate (B1220265). scispace.com

Nanofiltration (NF) is a pressure-driven membrane process that operates between ultrafiltration and reverse osmosis. medium.comnih.gov Its membranes possess nanoscale pores that can separate small organic molecules from monovalent ions and water. medium.comrsc.org Nanofiltration is particularly useful for removing larger, unwanted molecules like polymeric caramel colors that are common byproducts in the synthesis of this compound. researchgate.netsciengine.com The process allows the smaller this compound molecules to pass through while retaining the high-molecular-weight colorants, leading to a purer product stream. dupont.com

A combined approach utilizing both electrodialysis and nanofiltration has been successfully applied to isolate and purify this compound from reaction mixtures with a high yield of 35%. sciengine.com This integrated membrane system demonstrates the synergy of using electrodialysis for electrolyte removal and nanofiltration for colorant separation, proving to be an effective purification strategy. researchgate.netsciengine.com

| Technology | Principle of Separation | Target Impurity Removed | Relevance to this compound Purification |

|---|---|---|---|

| Electrodialysis | Uses an electric field to move ions across selective membranes. fraunhofer.denih.gov | Electrolytes (salts). researchgate.netsciengine.com | Removes ionic reactants and byproducts from the synthesis mixture. researchgate.netsciengine.com |

| Nanofiltration | Pressure-driven process using membranes with nanoscale pores to separate molecules based on size. medium.comnih.gov | Polymeric caramel colors and other large molecules. researchgate.netsciengine.com | Separates the target compound from high-molecular-weight colorants. sciengine.comdupont.com |

Chromatographic Separation Techniques for Complex Reaction Mixtures and Isomers

Chromatography is an indispensable tool for the analytical and preparative separation of this compound, especially for resolving it from its isomers. rotachrom.com The primary isomeric challenge is the separation of this compound from 2,5-Deoxyfructosazine (B29378), as both are often present in reaction mixtures. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been established as a powerful analytical technique. One specific method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation. researchgate.net HILIC is well-suited for retaining and separating polar compounds like deoxyfructosazines. In a documented application, an isocratic elution with a mobile phase of 78% acetonitrile (B52724) and 22% water was used, successfully separating 2,5- and this compound, which showed distinct retention times of 8.51 minutes and 8.16 minutes, respectively. researchgate.net

Ion-exchange column chromatography has also been employed for the separation of deoxyfructosazine isomers. In one study, a Dowex 50W-X4 column (a strong acid cation-exchange resin) was used to separate the components of a browning reaction mixture. scispace.com The reaction products were applied to the column and eluted with deionized water, allowing for the fractionation and subsequent quantification of this compound and its isomer. scispace.com

The complexity of separating these closely related isomers is highlighted by the fact that conventional reversed-phase HPLC columns often fail to provide adequate separation for similar pyrazine (B50134) compounds. nih.gov This necessitates the use of more specialized chromatographic techniques like HILIC or ion-exchange. scispace.comresearchgate.net

| Technique | Stationary Phase/Column | Key Findings/Application | Reference |

|---|---|---|---|

| LC-MS/MS | Hydrophilic Interaction Liquid Chromatography (HILIC) | Successfully separated 2,6-DF (retention time 8.16 min) from its 2,5-DF isomer (retention time 8.51 min). | researchgate.net |

| Ion-Exchange Chromatography | Dowex 50W-X4 Resin | Used to fractionate and quantify deoxyfructosazine and its 6-isomer from reaction mixtures. | scispace.com |

Extraction and Recrystallization Protocols

Following initial purification steps, extraction and recrystallization are fundamental techniques for obtaining pure, crystalline this compound.

Solvent extraction is a primary step to isolate the compound from the reaction matrix or a natural source. A common sample preparation method involves extracting the material, such as tobacco, with a solvent mixture of 90% water and 10% methanol. researchgate.net Another reported method involves extraction with ether, followed by concentration of the extract. The choice of solvent is critical and depends on the solubility of this compound and the nature of the impurities to be removed.

Recrystallization is the definitive final step to achieve high purity and obtain the compound in a crystalline form. After extraction and concentration, the crude product is dissolved in a suitable solvent or solvent mixture, from which the purified compound crystallizes upon cooling or solvent evaporation. A documented protocol involves crystallizing the compound from a water-ethanol mixture, which yielded pure crystals. scispace.com Another patent describes a process where the intermediate product is dissolved in a crystallization solvent (at a volume ratio between 1:1 and 1:10), filtered while hot to remove insoluble impurities, and then concentrated and recrystallized from the filtrate. google.com The product can also be purified by sublimation after extraction.

Analytical and Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural identification of 2,6-deoxyfructosazine and for gaining insights into its formation mechanisms. Both ¹H and ¹³C NMR are employed to provide detailed information about the molecular framework of the compound.

In ¹³C NMR spectroscopy, specific chemical shifts are indicative of the carbon atoms within the this compound structure. For instance, the carbon atoms of the pyrazine (B50134) ring (C2, C3, C5, and C6) in this compound and its isomer, 2,5-deoxyfructosazine (B29378), typically resonate in the range of 140.87 to 158.1 ppm. mdpi.comsemanticscholar.org More specifically, the peaks for the C2-C5 carbons of this compound are often observed between 154.4 and 158.1 ppm. mdpi.comresearchgate.net The characterization of this compound synthesized from glucose and ammonium (B1175870) formate (B1220265) has been confirmed using both ¹H NMR and ¹³C NMR. researchgate.net

¹H NMR provides complementary information about the proton environment in the molecule. While the aliphatic region of the spectrum can be complex due to overlapping signals from –OH protons, the aromatic region clearly shows signals corresponding to the disubstituted pyrazine ring. rsc.org These distinct signals help to confirm the presence of the pyrazine core. rsc.org

In situ NMR has proven valuable for monitoring the formation of this compound in real-time. By tracking the changes in the NMR spectrum over the course of a reaction, researchers can follow the conversion of reactants and the emergence of product signals, providing mechanistic insights into the reaction pathways. rsc.org For example, studies have shown that aldoses like glucose predominantly yield 2,6-isomers, a finding supported by NMR analysis. rsc.org

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Deoxyfructosazine Isomers

| Isomer | Carbon Atoms | Chemical Shift (ppm) |

|---|---|---|

| This compound | C2–C5 | 154.4–158.1 |

| 2,5-Deoxyfructosazine | C2–C5 | 140.87–143.8 |

Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with separation techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), is a powerful tool for the identification and quantification of this compound.

High-resolution mass spectrometry (HRMS) has been used to characterize synthesized this compound, confirming its elemental composition. researchgate.net HPLC coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS) is frequently used for the analysis of this compound in complex mixtures, such as food products and biological samples. nih.govresearchgate.net These techniques offer high selectivity and sensitivity, allowing for the separation of this compound from its isomers and other components in the matrix. nih.govresearchgate.net For example, a method using a porous graphitic carbon (PGC) column has successfully separated the highly related structures of fructosazine (B23252) analogues, including this compound. nih.gov The identification is confirmed by comparing retention times and mass spectra with those of pure standards. nih.gov Quantification is often performed using electrospray ionization (ESI) in the positive mode, with selected ion monitoring (SIM) enhancing specificity. nih.gov

LC-MS/MS has been employed for the analysis of this compound in tobacco, with a hydrophilic interaction liquid chromatography (HILIC) column used for separation. researchgate.netresearchgate.net This method allows for the quantification of this compound at levels ranging from below the limit of detection to over 400 µg/g in tobacco. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, often used after derivatization to increase the volatility of the analyte. nih.govoriprobe.com For instance, the analysis of acetylated derivatives by GC-MS has been used to identify deoxyfructosazine in degradation studies of glucosamine (B1671600). nih.gov Furthermore, GC-MS analysis of tobacco smoke has shown that this compound can decompose to form various pyrazines, such as 2-methylpyrazine (B48319) and 2,6-dimethylpyrazine (B92225). researchgate.net

Table 2: Hyphenated Mass Spectrometry Techniques for this compound Analysis

| Technique | Application | Key Findings |

|---|---|---|

| HPLC-DAD-ESI/MS | Identification and quantification in treated plant extracts. nih.gov | Successful separation of fructosazine analogues using a porous graphic carbon column. nih.gov |

| LC-MS/MS | Quantification in tobacco. researchgate.net | Levels in tobacco can range widely, showing good correlation with amino sugar levels. researchgate.net |

| GC-MS | Identification of decomposition products in tobacco smoke. researchgate.net | Decomposes to form smaller pyrazines upon smoking. researchgate.net |

| Py-GC/MS | Analysis of cured adhesives. mdpi.com | Confirmed the presence of nitrogen-containing compounds in the cured material. mdpi.com |

Thermal Analysis for Decomposition Behavior and Stability Profiling

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide crucial information about the thermal stability and decomposition behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature. Studies on synthesized this compound have shown that it begins to decompose at approximately 220°C, with a weight loss of about 50% observed at 320°C. researchgate.net In another study involving a sucrose-ammonium dihydrogen phosphate (B84403) adhesive where deoxyfructosazine was a component, TGA revealed a preliminary mass loss near 125°C and rapid weight loss around 144.2°C. mdpi.comsemanticscholar.org

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting and decomposition. For the sucrose-ammonium dihydrogen phosphate adhesive, DSC showed an endothermic peak around 145.8°C, indicating that the main curing and decomposition behavior occurs near this temperature. mdpi.comsemanticscholar.org Thermal analysis coupled with mass spectrometry (TGA-MS) of a glucose and ammonium formate mixture, which produces this compound, showed that the decomposition of the mixture begins at a significantly lower temperature (around 105°C) than the individual components. rsc.org

Table 3: Thermal Analysis Data for this compound and Related Materials

| Technique | Material | Key Observation | Temperature (°C) |

|---|---|---|---|

| TGA | This compound | Onset of decomposition. researchgate.net | 220 |

| TGA | This compound | ~50% weight loss. researchgate.net | 320 |

| TGA | Sucrose-Ammonium Dihydrogen Phosphate Adhesive | Preliminary mass loss. mdpi.comsemanticscholar.org | 125 |

| DTG | Sucrose-Ammonium Dihydrogen Phosphate Adhesive | Rapid weight loss. mdpi.comsemanticscholar.org | 144.2 |

| DSC | Sucrose-Ammonium Dihydrogen Phosphate Adhesive | Endothermic peak (main curing). mdpi.comsemanticscholar.org | 145.8 |

| TGA-MS | Glucose/Ammonium Formate Mixture | Onset of decomposition. rsc.org | 105 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for the detection and monitoring of this compound, primarily due to the UV absorbance of the pyrazine ring.

Di-substituted pyrazines, including this compound, exhibit a characteristic maximum absorption (λmax) at approximately 275.5 nm. rsc.orgresearchgate.net This absorption corresponds to the π → π* electronic transitions within the aromatic pyrazine ring. rsc.org The purity of synthesized this compound can be verified using HPLC with UV detection at a similar wavelength (276 nm). researchgate.netresearchgate.net

UV-Vis spectroscopy is also useful for monitoring the formation of this compound and related Maillard reaction products. The appearance of the absorption band around 275.5 nm can indicate the formation of the pyrazine structure. rsc.org Additionally, the formation of melanoidins, which are polymeric side products of the Maillard reaction, can be identified by absorption bands at around 210 nm and a broader band between 290 and 460 nm. rsc.orgresearchgate.net

Table 4: UV-Vis Absorption Maxima for Relevant Compounds

| Compound/Product | λmax (nm) |

|---|---|

| Di-substituted pyrazines (e.g., this compound) | ~275.5 |

| Melanoidins | ~210 and 290-460 |

Biological Activities and Molecular Mechanisms

Antimicrobial Efficacy and Mechanistic Studies

2,6-Deoxyfructosazine has demonstrated notable antimicrobial properties, inhibiting the growth of various bacteria through mechanisms that involve disruption of cellular integrity and induction of oxidative stress.

Inhibition of Bacterial Growth (e.g., Heat-Resistant Escherichia coli, Gram-Positive and Gram-Negative Bacteria)

Research has shown that this compound, along with its isomer 2,5-Deoxyfructosazine (B29378) (DOF), exhibits antimicrobial activity. rsc.org Studies have highlighted its efficacy against heat-resistant Escherichia coli. rsc.orgresearchgate.net The compound's inhibitory effects extend to a range of both Gram-positive and Gram-negative bacteria. rsc.orgmedchemexpress.com For instance, derivatives of DOF have shown inhibitory activity against O. anthropi and S. pneumoniae. rsc.org The antimicrobial potential of such compounds is a subject of ongoing research, with various derivatives being screened for their effectiveness against a wide array of microbial strains. rsc.org

Table 1: Antimicrobial Spectrum of Deoxyfructosazine and its Derivatives

| Bacterial Strain | Compound | Observed Effect |

|---|---|---|

| Heat-Resistant Escherichia coli | This compound / 2,5-Deoxyfructosazine | Antimicrobial activity rsc.orgresearchgate.net |

| O. anthropi | 1,5-DOF derivative | Inhibition above 50% rsc.org |

| S. pneumoniae | 1,6-DOR (a DOF derivative) | Inhibition above 50% rsc.org |

| Gram-negative bacteria | Pyrrhocoricin (related peptide) | Antimicrobial activity medchemexpress.com |

Disruption of Cellular Membrane Integrity and Permeabilization

A key aspect of the antimicrobial action of related compounds like fructosazine (B23252) involves the disruption of the bacterial cell membrane. researchgate.net Studies on fructosazine have demonstrated its ability to permeabilize the outer membrane of bacteria such as E. coli. researchgate.net This permeabilization leads to a loss of membrane integrity, a critical factor in cell viability. researchgate.netfrontiersin.org Electron microscopy has provided visual evidence of structural damage to the bacterial membrane following treatment with fructosazine. researchgate.net The mechanism often involves the interaction of the compound with the lipid components of the membrane, leading to destabilization and increased permeability. frontiersin.orgmicrobenotes.com

Role of Reactive Oxygen Species Generation and DNA Fragmentation in Antimicrobial Action

The antimicrobial activity of deoxyfructosazine and related compounds is also linked to the generation of reactive oxygen species (ROS). researchgate.net Fructosazine, for example, has been shown to generate singlet oxygen (¹O₂), which contributes to its damaging effects on E. coli. researchgate.net Elevated levels of ROS can induce oxidative stress within bacterial cells, leading to widespread damage to cellular components. nih.govecerm.org

A significant consequence of this oxidative stress is DNA fragmentation. researchgate.netnih.gov The production of ROS is considered a major cause of DNA damage. nih.govnih.gov Fluorescence microscopy has confirmed that treatment with fructosazine leads to DNA fragmentation in bacteria. researchgate.net This damage to the genetic material is a critical step in the antimicrobial process, ultimately leading to cell death. nih.govscivisionpub.com

Immunomodulatory Properties at the Cellular Level

Beyond its antimicrobial effects, this compound exhibits immunomodulatory properties, influencing the function of key immune cells.

Influence on Lymphocyte Activation and Proliferation

Research has indicated that D-glucosamine, the precursor from which deoxyfructosazine can be formed, influences lymphocyte activation and proliferation. nih.gov While D-glucosamine itself has these properties, its derivatives, including 2,5-deoxyfructosazine, have been found to be more potent in their immunomodulatory actions. nih.gov This suggests that the biological effects observed with D-glucosamine might be at least partially attributable to its conversion to deoxyfructosazine. nih.gov

Regulation of Cytokine Production (e.g., Inhibition of Interleukin-2 (B1167480) Production in T-cells)

A significant immunomodulatory effect of deoxyfructosazine is its ability to regulate cytokine production. nih.gov Specifically, 2,5-deoxyfructosazine has been shown to be a more effective inhibitor of Interleukin-2 (IL-2) release from activated T-cells than its parent compound, D-glucosamine. nih.gov IL-2 is a crucial cytokine that acts as a growth factor for T-cells and plays a key role in immune activation. labcorp.com

In studies using Jurkat cells, a human T-lymphocyte cell line, fructosazines (a mixture including deoxyfructosazine) caused a dose-dependent and dramatic reduction in IL-2 production upon stimulation. nih.gov The half-maximal inhibitory concentration (IC50) for 2,5-deoxyfructosazine's inhibition of IL-2 production was found to be approximately 1.25 mM. medchemexpress.eu This inhibition of IL-2 production highlights the potential of deoxyfructosazine as a novel immunomodulator. nih.gov

Table 2: Effect of Fructosazines on IL-2 Production

| Compound | Effect on IL-2 Production | Potency Comparison |

|---|---|---|

| Fructosazines (including Deoxyfructosazine) | Dose-dependent reduction in activated T-cells nih.gov | Substantially more effective than D-glucosamine nih.gov |

| 2,5-Deoxyfructosazine | Strong inhibition (IC50 ≈ 1.25 mM) medchemexpress.eu | More potent than D-glucosamine nih.gov |

| D-Glucosamine | Reduction in IL-2 production nih.gov | Less effective than fructosazines nih.gov |

Antiproliferative and Cytotoxic Mechanisms in Cellular Models

Inhibition of Cancer Cell Growth (in vitro and in vivo animal models)

There is a lack of specific studies detailing the antiproliferative and cytotoxic effects of this compound on cancer cell lines. Consequently, no data on IC50 values from in vitro assays or results from in vivo animal models can be provided.

Interaction with Cellular Signaling Pathways (e.g., N-linked glycosylation, MAPK pathway if relevant to its mechanism in cellular models)

Current research does not provide evidence for the direct interaction of this compound with key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway or processes like N-linked glycosylation. The MAPK pathway, involving kinases like ERK, JNK, and p38, is a crucial regulator of cell proliferation, differentiation, and apoptosis, and is often dysregulated in cancer. nih.govnih.govmdpi.comdovepress.com Similarly, N-linked glycosylation is a critical post-translational modification affecting protein folding and function, and its inhibition is a target in cancer therapy. nih.govbibliotekanauki.plfrontiersin.orgresearchgate.netbiorxiv.org However, the role of this compound in modulating these specific pathways has not been described.

Potential for Glycemic Regulation: Molecular and Biochemical Basis

Effects on Carbohydrate Metabolism Pathways and Enzymes

While there are mentions in patent literature of deoxyfructosazine in association with α-glucosidase inhibitors for potential antidiabetic applications, specific peer-reviewed studies detailing the molecular and biochemical basis of this effect for this compound are not available. univ-orleans.frgoogle.com Key carbohydrate metabolism pathways include glycolysis, the breakdown of glucose, and gluconeogenesis, its synthesis. bu.eduoregonstate.education The regulation of these pathways often involves allosteric effectors like fructose-2,6-bisphosphate, which modulates enzymes such as phosphofructokinase and fructose-1,6-bisphosphatase. rose-hulman.edunih.govnih.gov There is no specific data on how this compound influences these or other metabolic enzymes like α-glucosidase. frontiersin.orgsemanticscholar.orgmdpi.com

Structure Activity Relationship Sar Studies

Correlating Structural Features of 2,6-Deoxyfructosazine and its Isomers with Biological Potency

This compound is a pyrazine (B50134) derivative characterized by two polyhydroxyalkyl side chains attached to the pyrazine ring. The specific arrangement and stereochemistry of these side chains are crucial determinants of its biological activity. Isomerism, the phenomenon where compounds share the same molecular formula but differ in their structural arrangement, plays a significant role in the biological activity of these molecules. solubilityofthings.comnih.gov

The biological potential of deoxyfructosazine and its isomer, fructosazine (B23252), has been investigated in various studies. These compounds, which are non-volatile poly(hydroxyalkyl)pyrazines, naturally occur in food products. mpg.de Research has highlighted their antibacterial and immunomodulatory potential. mdpi.com For instance, both fructosazine and deoxyfructosazine have been shown to exhibit antibacterial activity and the ability to induce DNA strand breaks. mdpi.com

A key aspect of the SAR of these compounds lies in the nature of the sugar precursor. Aldoses, such as glucose, predominantly yield the 2,6-isomers of deoxyfructosazine and fructosazine. rsc.org The formation of 2,6-DOF involves the reaction of iso-glucosamine with glucose, followed by cyclization through an Amadori rearrangement. rsc.org

Recent studies have explored the anti-aging efficacy of these compounds. In one study, this compound demonstrated the ability to reduce the secretion of matrix metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation, in oxidatively stressed cells. mdpi.com

| Compound | Concentration | Effect on MMP-1 Secretion in Oxidatively Stressed Cells |

| This compound | 1 µM | Reduced to 52% of stressed levels |

| This compound | 5 µM | Reduced to 52.9% of stressed levels |

| Fructosazine | 1 µM | Reduced to 50.9% of stressed levels |

| Fructosazine | 5 µM | Reduced to 60.1% of stressed levels |

| Data sourced from a study on the anti-aging efficacy of Fructosazine and Deoxyfructosazine. mdpi.com |

Comparative Analysis of this compound and 2,5-Deoxyfructosazine (B29378) Activities

The isomeric counterpart to this compound is 2,5-Deoxyfructosazine (2,5-DOF). The primary structural difference lies in the attachment points of the polyhydroxyalkyl side chains to the pyrazine ring. This seemingly subtle variation can lead to significant differences in their biological activities. While aldoses primarily form 2,6-isomers, ketoses like fructose (B13574) predominantly yield the 2,5-isomers. rsc.org

2,5-Deoxyfructosazine is formed from the self-reaction of D-glucosamine under neutral pH conditions. nih.gov It has been identified as a component in cured tobacco and is utilized as a flavoring agent. medchemexpress.com Research has shown that 2,5-DOF exhibits immunomodulatory properties, notably inhibiting the production of interleukin-2 (B1167480) (IL-2) in activated T-cells. nih.govmedchemexpress.com In fact, studies have indicated that 2,5-DOF is a more potent inhibitor of IL-2 release than its precursor, D-glucosamine. nih.gov It also possesses DNA strand breakage activity. medchemexpress.com

A direct comparative study on the anti-aging properties of 2,6-DOF and its isomer revealed that both compounds could significantly decrease MMP-1 secretion in oxidatively stressed cells, suggesting comparable efficacy in this particular assay. mdpi.com

| Compound | IC50 for IL-2 Production Inhibition | Other Reported Activities |

| 2,5-Deoxyfructosazine | ~1.25 mM | DNA strand breakage activity |

| This compound | Not reported | Antibacterial activity, Reduction of MMP-1 secretion |

| Data compiled from multiple sources. mdpi.commedchemexpress.com |

Exploration of Polyhydroxyalkylpyrazine Derivatives and Analogues for Enhanced Bioactivity

The promising biological activities of deoxyfructosazine isomers have spurred further research into other polyhydroxyalkylpyrazine (PHAP) derivatives and analogues to discover compounds with enhanced bioactivity. The core pyrazine ring and the attached polyhydroxyalkyl chains are key pharmacophores that can be modified to modulate activity. researchgate.net

The antimicrobial activity of PHAPs is a significant area of investigation. Fructosazine, a related polyhydroxyalkylpyrazine, has demonstrated antimicrobial activity against heat-resistant E. coli. researchgate.net The mechanism of action is thought to involve the permeabilization of the bacterial outer membrane. researchgate.net The presence of the pyrazine and polyhydroxyl aromatic motifs are considered crucial for this activity. researchgate.net

The synthesis of novel PHAP analogues allows for a systematic exploration of the structure-activity landscape. By altering the length, branching, and number of hydroxyl groups on the side chains, or by introducing different substituents on the pyrazine ring, chemists can fine-tune the biological properties of these compounds. molaid.com The goal of such synthetic efforts is to develop analogues with improved potency, better selectivity, and more favorable pharmacokinetic profiles. rjsocmed.comgriffith.edu.au The study of various analogues helps in building robust quantitative structure-activity relationship (QSAR) models, which can predict the activity of new compounds and accelerate the discovery of potent therapeutic agents. nih.gov

Role in Complex Biochemical Systems and Industrial Applications Research Focus

Contribution to Flavor and Aroma Profiles in Food and Tobacco Industries

2,6-Deoxyfructosazine is recognized as an important flavor substance, particularly in the tobacco industry. scientific.netresearchgate.net It is a characteristic product of the Browning reaction mixture, also known as the Maillard reaction, which is responsible for the desirable flavors and aromas in a wide range of cooked foods and other products. scientific.netresearchgate.netnih.gov This non-enzymatic reaction between amino acids and reducing sugars is fundamental to the development of the sensory characteristics of products like baked bread, coffee, and tobacco. nih.govresearchgate.net

In the food industry, 2,6-DOF and its isomers are used as flavoring agents due to their appealing smell. rsc.orgresearchgate.net They have been identified in various food products, including caramel (B1170704), peanuts, and soy sauce. rsc.orgresearchgate.net The addition of ammonium (B1175870) salts during bread-making, for instance, can lead to the formation of deoxyfructosazine, which enhances the flavor of the bread. researchgate.netresearchgate.net

In the context of tobacco, 2,6-DOF is considered a promising odor substance. scientific.net It is naturally present in tobaccos and is also used as a flavor additive. researchgate.netchemicalbook.com Upon combustion, it decomposes to release volatile pyrazines that contribute to the characteristic aroma of cigarette smoke. scientific.netresearchgate.net The formation of pyrazines and related compounds from precursors like 2,6-DOF during the curing and aging of tobacco is crucial for the development of its smoking quality and aroma. leffingwell.com

Investigation of Decomposition Products in Specific Matrices (e.g., Tobacco Smoke Pyrazines)

Research has specifically investigated the decomposition of this compound in the context of tobacco smoke. scientific.netresearchgate.net Thermal analysis has shown that 2,6-DOF begins to decompose at approximately 220°C. scientific.netresearchgate.net When a cigarette containing 2,6-DOF is smoked, the compound breaks down and releases several key odor components into the smoke. scientific.net

Gas chromatography-mass spectrometry (GC/MS) analysis of tobacco smoke has identified the primary decomposition products of 2,6-DOF to be:

2-ethyl-6-methylpyrazine (B77461) scientific.netresearchgate.net

These pyrazines are significant contributors to the flavor and aroma profile of the smoke. scientific.net The presence of these decomposition products confirms that 2,6-DOF acts as an effective flavor precursor in tobacco applications. scientific.netcqvip.com

Below is a table summarizing the decomposition of this compound in tobacco smoke:

| Precursor Compound | Decomposition Temperature | Primary Decomposition Products | Application Context |

| This compound | Starts at 220°C scientific.netresearchgate.net | 2-methylpyrazine, 2,6-dimethylpyrazine, 2-ethyl-6-methylpyrazine scientific.netresearchgate.net | Tobacco Smoke scientific.netresearchgate.net |

Research on Biomass Valorization for High-Value Chemical Production

The conversion of biomass into high-value-added chemicals is a significant area of green chemistry research. x-mol.com this compound is considered a promising bio-based platform molecule for producing specialty chemicals and sustainable functional materials. chemrxiv.orgchemrxiv.org Research has focused on developing efficient and sustainable methods for synthesizing 2,6-DOF from biomass-derived monosaccharides. rsc.orgresearchgate.net

One approach involves a one-pot, two-step route where biomass sources like cellobiose (B7769950) are first hydrolyzed into glucose, which then reacts with an ammonium source to form 2,6-DOF. x-mol.com Studies have explored the optimization of reaction conditions such as temperature, time, and pH to maximize the yield of 2,6-DOF. x-mol.com

A novel and efficient method for this conversion is the use of eutectic media formed between the reactants themselves, such as glucose and ammonium formate (B1220265). rsc.orgresearchgate.net This approach offers several advantages, including high atom utilization and simplified purification procedures, aligning with the principles of green chemistry. rsc.org This method has demonstrated the potential for complete conversion of the substrate with yields of up to 42% for deoxyfructosazine, surpassing traditional water-based synthesis methods. rsc.org The valorization of simple monosaccharides into fructopyrazines like 2,6-DOF using their eutectic mixtures with ammonium formate presents a green and economically efficient pathway. rsc.orgresearchgate.net

The following table outlines different approaches to biomass valorization for 2,6-DOF production:

| Biomass Source/Precursor | Method | Key Features |

| Cellobiose | One-pot, two-step hydrolysis and reaction with ammonium formate x-mol.com | Direct conversion of biomass-derived disaccharide. x-mol.com |

| Glucose | Reaction with ammonium formate in a eutectic medium rsc.orgresearchgate.net | High atom economy, simplified purification, catalyst-free. rsc.org |

| D-Glucosamine | Arylboronic acid catalyzed dimerization in aqueous solution chemrxiv.orgchemrxiv.org | High yield, potential for utilizing chitin (B13524) as a renewable nitrogen source. chemrxiv.orgchemrxiv.org |

Occurrence and Significance in Traditional Medicine Extracts

This compound has been identified in extracts of traditional herbal medicines. researchgate.net For instance, it is found in Panax pseudoginseng var. notoginseng, a well-known Chinese traditional herbal medicine. researchgate.net The presence of such bioactive compounds in traditional remedies is of interest to researchers for understanding their potential therapeutic effects. The extraction and processing of bioactive phytoconstituents are critical steps in preparing effective traditional herbal medicine products. mdpi.com

Future Research Directions and Translational Perspectives

Development of Highly Selective and Sustainable Synthetic Routes

The traditional synthesis of 2,6-Deoxyfructosazine, typically through the reaction of reducing sugars like glucose with ammonia (B1221849) sources, often results in complex mixtures and low yields, hindering large-scale production. mdpi.comresearchgate.net Future research is increasingly focused on creating more efficient, selective, and environmentally friendly synthetic pathways.

A significant advancement has been the use of membrane separation technology, such as electrodialysis and nanofiltration. This approach effectively removes polymeric caramel (B1170704) colors and electrolytes from the reaction mixture, simplifying purification and increasing the yield of 2,6-DOF to as high as 35%, a considerable improvement over previous methods. researchgate.net This method is noted for being efficient, convenient, and eco-friendly, making it suitable for mass production. researchgate.net

Another promising green chemistry approach involves the use of novel solvent systems. The use of a eutectic medium formed between glucose and ammonium (B1175870) formate (B1220265) has been shown to produce 2,6-DOF with yields up to 42% without the need for additional catalysts. rsc.org This method is economically efficient and sustainable. rsc.org Similarly, deep eutectic solvents (DES), such as those based on choline (B1196258) chloride and urea, have been employed as both the solvent and catalyst for the self-condensation of D-glucosamine, offering an environmentally friendly process with yields reaching up to 30% when co-catalyzed by amino acids. rsc.org Basic ionic liquids have also been explored as dual solvent-catalysts, providing an efficient, atom-economical, and eco-compatible route for synthesizing pyrazine (B50134) derivatives from biomass. researchgate.net

Catalytic strategies are also being developed to improve selectivity and efficiency. For instance, arylboronic acids have been successfully used to catalyze the conversion of glucosamines into deoxyfructosazine in aqueous solutions, presenting a promising pathway for upgrading bio-based platform molecules. researchgate.net These advanced synthetic strategies represent a critical step towards the viable commercial-scale production of 2,6-DOF.

Table 1: Comparison of Modern Synthetic Routes for this compound

| Synthetic Method | Key Features | Reported Yield | Sustainability Aspect | Reference(s) |

|---|---|---|---|---|

| Membrane Technology | Employs electrodialysis and nanofiltration for purification. | ~35% | Eco-friendly, convenient for mass production. | researchgate.net |

| Eutectic Medium | Uses a mixture of glucose and ammonium formate as a self-contained reaction medium. | Up to 42% | No added catalysts, efficient, economical. | rsc.org |

| Deep Eutectic Solvents (DES) | Choline chloride/urea used as solvent and catalyst with amino acid co-catalysts. | Up to 30.1% | Environmentally friendly solvent system. | rsc.org |

| Ionic Liquids | Task-specific basic ionic liquids act as dual solvent and catalyst. | Up to 49% | Atom economical, eco-compatible. | researchgate.net |

| Arylboronic Acid Catalysis | Catalyzes the conversion of glucosamines in aqueous solution. | - | Upgrades bio-based molecules. | researchgate.net |

Deeper Elucidation of Molecular and Cellular Mechanisms of Biological Activities

While preliminary studies have highlighted several promising biological activities of this compound, the precise molecular and cellular mechanisms underlying these effects are not yet fully understood and require deeper investigation. mdpi.comresearchgate.net Current research suggests that 2,6-DOF may act on multiple pathways.

In the context of immunomodulation, 2,6-DOF has been shown to suppress the production of interleukin-2 (B1167480) (IL-2) in T-cells. mdpi.com IL-2 is a critical cytokine for the proliferation and differentiation of T-lymphocytes, suggesting that 2,6-DOF could have applications in managing inflammatory and autoimmune conditions by downregulating T-cell mediated immune responses. mdpi.comnih.gov

The anti-aging potential of 2,6-DOF has been investigated in skin cells. Studies on human dermal fibroblasts (NHDF) revealed that 2,6-DOF can inhibit matrix metalloproteinase-1 (MMP-1), an enzyme responsible for degrading collagen and contributing to wrinkle formation. mdpi.comresearchgate.net Furthermore, it was found to boost catalase (CAT) activity and reduce levels of malondialdehyde (MDA) and reactive oxygen species (ROS), indicating a potent antioxidant effect that can protect cells from oxidative stress, a key driver of the aging process. mdpi.comresearchgate.net

Some studies have also pointed to its ability to interact with genetic material, showing that 2,6-DOF and its isomer fructosazine (B23252) can induce DNA strand breakage, an activity that is stimulated by the presence of copper ions (Cu²+). jst.go.jp This finding suggests a potential mechanism for cytotoxicity that could be relevant to its reported anticancer properties, although this requires further exploration. researchgate.net A study using fluorescent carbon dots decorated with the isomer 2,5-deoxyfructosazine (B29378) demonstrated selective killing of cancer cells, which was linked to intracellular DNA interactions, nuclear targeting, and cell death induced by localized heating and ATP depletion. rsc.org While this involves an isomer, it provides a plausible avenue for investigating the anticancer mechanisms of 2,6-DOF.

Table 2: Summary of Reported Biological Activities and Potential Mechanisms of this compound

| Biological Activity | Observed Effect | Potential Molecular/Cellular Mechanism | Reference(s) |

|---|---|---|---|

| Immunomodulation | Suppression of Interleukin-2 (IL-2) production in T-cells. | Downregulation of T-cell activation and proliferation. | mdpi.comnih.gov |

| Anti-Aging (Skin) | Inhibition of MMP-1; increased catalase (CAT) activity; decreased malondialdehyde (MDA) and reactive oxygen species (ROS). | Protection of extracellular matrix; reduction of oxidative stress. | mdpi.comresearchgate.net |

| DNA Interaction | Induces DNA strand breakage. | Direct interaction with DNA, enhanced by Cu²⁺ ions. | jst.go.jp |

| Anticancer | Reported to inhibit cancer cells. | Potential mechanisms include DNA damage and metabolic disruption (inferred from isomer studies). | researchgate.netrsc.org |

Advanced Computational Modeling for Structure-Function Prediction and Rational Design

The application of advanced computational modeling is a crucial future direction for accelerating research on this compound. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping have not yet been extensively applied to this compound but hold immense potential. researchgate.netnih.gov These computational methods can bridge the gap between the molecular structure of 2,6-DOF and its biological functions, enabling the rational design of new derivatives with enhanced potency and selectivity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 2,6-DOF, developing QSAR models would involve synthesizing and testing a library of its derivatives to identify key structural features (descriptors) that correlate with specific activities, such as IL-2 inhibition or antioxidant capacity. This would provide a predictive framework to estimate the activity of novel, unsynthesized derivatives, saving significant time and resources. nih.gov

Molecular Docking and Simulation: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. mdpi.com A major challenge for 2,6-DOF is that its precise protein targets for many of its biological effects remain unknown. Future research should focus on identifying these targets. Once a target is identified (e.g., an enzyme in the IL-2 signaling pathway or MMP-1), molecular docking could be used to simulate the interaction of 2,6-DOF with the protein's binding site. nih.govmdpi.com This would elucidate the specific amino acid residues involved in the interaction and provide a structural basis for its mechanism of action. Molecular dynamics simulations could further explore the stability and conformational changes of the protein-ligand complex over time. nih.gov

Rational Design and Scaffold-Based Drug Discovery: The pyrazine ring of 2,6-DOF, decorated with polyhydroxyalkyl side chains, serves as an excellent chemical scaffold. nih.gov Knowledge gained from QSAR and docking studies can inform the rational design of new compounds based on this scaffold. nih.govresearchgate.net For example, if modeling suggests that a specific hydroxyl group is crucial for binding, new derivatives could be designed to enhance this interaction. This approach moves beyond trial-and-error synthesis towards a targeted discovery of more effective and specific therapeutic agents. researchgate.net

Exploration of Novel Bio-based Feedstocks for Sustainable Production

The sustainable production of this compound is intrinsically linked to the availability of renewable feedstocks. While glucose is a common starting material, research is expanding to include a wider range of bio-based resources, aligning with the principles of a circular bioeconomy. researchgate.netresearchgate.net

Disaccharides and polysaccharides from biomass are attractive feedstocks. A one-pot, two-step reaction has been developed to synthesize 2,6-DOF from cellobiose (B7769950), which is a repeating unit in cellulose. researchgate.net This process involves the hydrolysis of cellobiose into glucose, which then reacts to form the target compound. researchgate.net Similarly, inulin (B196767), a polysaccharide found in plants like chicory, can be hydrolyzed to fructose (B13574), which is a precursor for the 2,5-isomer but highlights the potential of using complex carbohydrates. researchgate.net The ability to use these materials directly from biomass valorization streams is a key goal for creating integrated biorefineries. researchgate.net

Another significant bio-based feedstock is glucosamine (B1671600), which can be derived from chitin (B13524), the second most abundant polysaccharide in nature after cellulose. Chitin is a major component of crustacean shells (a waste product of the fishing industry) and fungal cell walls. researchgate.net Efficient methods have been developed to convert D-glucosamine into deoxyfructosazine using green chemistry principles, such as catalysis with basic ionic liquids or arylboronic acids. researchgate.net This pathway not only utilizes a renewable resource but also adds value to what is often considered waste, contributing to a more circular economy. researchgate.net

Future research in this area will likely focus on optimizing conversion processes from crude biomass and waste streams, reducing the need for purified sugars. This involves developing robust catalysts and integrated processes that can handle the complexity of lignocellulosic biomass (containing cellulose, hemicellulose, and lignin) or other agricultural and municipal wastes. frontiersin.org The goal is to create a fully sustainable production pipeline for 2,6-DOF and other valuable bio-based chemicals. researchgate.netfrontiersin.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-Deoxyfructosazine, and how do they influence experimental design?

- Answer : The molecular formula C₁₂H₂₀N₂O₇ (molecular weight: 304.296 g/mol) and polar surface area (PSA: 167.39 Ų) indicate moderate hydrophilicity, suggesting solubility in polar solvents like water or methanol. These properties guide solvent selection for synthesis, purification, and analytical techniques (e.g., HPLC or GC/MS). The compound’s stability under varying pH and temperature conditions should be pre-tested to avoid degradation during storage or analysis .

Q. What are the established methods for synthesizing this compound in laboratory settings?

- Answer : A common synthesis route involves the Maillard-like browning reaction between glucose and ammonia under weakly acidic conditions (pH 4–6) at elevated temperatures (80–100°C). This method, reported by Tsuchida et al. (1973), yields this compound alongside its isomer, requiring chromatographic separation (e.g., silica gel column chromatography) for purification .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Answer : Gas chromatography-mass spectrometry (GC/MS) with silylation derivatization (e.g., using BSTFA) enhances volatility and detection sensitivity. High-performance liquid chromatography (HPLC) with UV detection at 280 nm is also effective, particularly for monitoring reaction kinetics or degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported formation pathways of this compound under varying pH and temperature conditions?

- Answer : Discrepancies arise from competing reaction mechanisms (e.g., nucleophilic substitution vs. cyclization). To address this, controlled kinetic studies using isotopic labeling (e.g., ¹³C-glucose) can track carbon allocation during synthesis. Comparative analysis via NMR or FT-IR can identify intermediate structures, clarifying dominant pathways under specific conditions .

Q. What advanced methodologies are recommended for characterizing thermal decomposition products of this compound in combustion studies?

- Answer : Pyrolysis-GC/MS coupled with thermogravimetric analysis (TGA) can identify volatile decomposition products (e.g., furans or nitrogenous compounds). For non-volatile residues, Fourier-transform infrared spectroscopy (FT-IR) and X-ray diffraction (XRD) are critical to assess structural changes and crystallinity .

Q. How should researchers design experiments to evaluate the stability of this compound in aqueous solutions under varying ionic strengths?

- Answer : Use accelerated stability testing by incubating the compound in buffered solutions (pH 3–9) with controlled ionic strengths (e.g., NaCl 0.1–1.0 M) at 40–60°C. Monitor degradation via HPLC-UV and validate kinetics using Arrhenius modeling to extrapolate shelf-life under standard conditions .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data of this compound across different cell lines?

- Answer : Multivariate analysis (e.g., principal component analysis) can identify confounding variables (e.g., cell line-specific metabolic pathways). Dose-response curves with Hill slope modeling and ANOVA post-hoc tests (e.g., Tukey’s HSD) quantify significance across replicates. Ensure power analysis is performed to validate sample size adequacy .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR) and consult mechanistic studies (e.g., isotopic tracing) to isolate experimental artifacts from genuine chemical behavior .

- Experimental Design : Prioritize factorial designs to test multiple variables (e.g., pH, temperature, reactant ratios) efficiently. Use response surface methodology (RSM) for optimizing synthesis yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。